molecular formula C13H18ClN3S B11086589 2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

Cat. No.: B11086589
M. Wt: 283.82 g/mol
InChI Key: BOOPXXYDICNQOG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that features a triazolidine ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chloroaniline with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazolidine ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted triazolidine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methyl-5-propyl-1,2,4-triazolidine-3-thione
  • 2-(4-Chlorophenyl)-5-ethyl-5-butyl-1,2,4-triazolidine-3-thione
  • 2-(4-Bromophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

Uniqueness

2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential as an antimicrobial agent, while the ethyl and propyl groups contribute to its overall stability and reactivity.

Properties

Molecular Formula

C13H18ClN3S

Molecular Weight

283.82 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C13H18ClN3S/c1-3-9-13(4-2)15-12(18)17(16-13)11-7-5-10(14)6-8-11/h5-8,16H,3-4,9H2,1-2H3,(H,15,18)

InChI Key

BOOPXXYDICNQOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC

Origin of Product

United States

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